153Sm-labeled Fe3O4@lapatinib nanoparticles as a potential therapeutic agent for breast cancer: synthesis, quality control, and in vivo evaluation†
Journal of Materials Chemistry B Pub Date: 2023-12-11 DOI: 10.1039/D3TB01957H
Abstract
The present study introduces Fe3O4-coated lapatinib-labeled 153Sm nanoparticles (denoted as Fe3O4@lapatinib-153Sm) as a promising avenue for advancing breast cancer treatment. The radiolabeled nanoparticles combine various attributes, offering enhanced therapeutic precision. The integration of lapatinib confers therapeutic effects and targeted delivery. The inherent magnetic characteristics of Fe3O4 nanoparticles contribute to improved imaging contrast and targeted localization. Incorporating the gamma-emitting 153Sm isotope permits single-photon emission computed tomography imaging and radiation dose evaluation, while its beta-emitting nature ensures targeted cancer cell eradication. The synthesis of Fe3O4@lapatinib-153Sm was meticulously optimized by investigating the effects of parameters on radiolabeling efficiency. Physicochemical attributes were scrutinized using several analytical techniques. In-depth in vivo assessment evaluated the biocompatibility, toxicity, and biodistribution in a murine model, illuminating clinical utility. Optimal conditions (153SmCl3 concentration of 10 mCi mL−1, pH 7.4, a reaction time of 30 min, and a temperature of 25 °C) achieved >99% labeling efficiency and radiochemical purity. The TEM analysis indicated that the diameter of Fe3O4@lapatinib-153Sm nanoparticles ranged from 10 to 40 nm. Vibrating-sample magnetometry verified their superparamagnetic behaviour with a saturation magnetization of 41.4 emu g−1. The synthesized radiopharmaceutical exhibited high sterility and in vitro stability. Acute toxicity studies showed the mild effects of Fe3O4@lapatinib-153Sm at a dose of 20 mCi kg−1, with no observed mortality. Notably, lesions from Fe3O4@lapatinib-153Sm use recovered naturally over time. Radiation doses below 20 mCi kg−1 were recommended for clinical trials. The biodistribution study in BT474 xenograft mice revealed rapid clearance of Fe3O4@lapatinib-153Sm within 48 h. Significant accumulation occurred in the liver, spleen, and tumor tissue, while minimal accumulation was found in other tissues. Future steps involve studying biocorona formation and therapeutic efficacy on tumour models, refining its clinical potential.
Recommended Literature
- [1] Dual-responsive biocompatible microgels as high loaded cargo: understanding of encapsulation/release driving forces by NMR NOESY†
- [2] Assessment of the nematocidal activity of metallocenyl analogues of monepantel†
- [3] Effects of the environment on the photochromic behaviour of a novel indeno-fused naphthopyran
- [4] Note on a counterfeit gold coin
- [5] Condensed ferric dimers for green photocatalytic synthesis of nylon precursors†
- [6] Zinc(ii) nitrite coordination polymers based on rigid and flexible organic nitrogen donor ligands†
- [7] Understanding and design of non-conservative optical matter systems using Markov state models†
- [8] Tailored preparation of WO3 nano-grassblades on FTO substrate for photoelectrochemical water splitting†
- [9] A simple self-assembly route to single crystalline SnO2 nanorod growth by oriented attachment for dye sensitized solar cells
- [10] Vanadium oxide compounds with quantum Monte Carlo
Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 2587-81-7
-
CAS no.: 107-61-9
-
N-(2-Cyanoethyl)-N-methylaniline
CAS no.: 94-34-8
-
CAS no.: 94-67-7
-
Ethylenediamine dihydrochloride
CAS no.: 333-18-6
-
CAS no.: 67-47-0
-
CAS no.: 498-81-7
-
CAS no.: 2463-53-8